molecular formula C11H16FNO2 B1470363 2-(3,4-Dimethoxyphenyl)-2-fluoropropan-1-amine CAS No. 1547920-54-6

2-(3,4-Dimethoxyphenyl)-2-fluoropropan-1-amine

Cat. No. B1470363
M. Wt: 213.25 g/mol
InChI Key: NUQWAHNUVUAXSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-Dimethoxyphenyl)-2-fluoropropan-1-amine is a chemical compound. It is an analogue of the major human neurotransmitter dopamine where the 3- and 4-position hydroxy groups have been replaced with methoxy groups . It is also closely related to mescaline which is 3,4,5-trimethoxyphenethylamine .


Synthesis Analysis

One of the earliest syntheses of a similar compound, DMPEA (then referred to as “homoveratrylamine”), was that of Pictet and Finkelstein, who made it in a multi-step sequence starting from vanillin . A similar sequence was subsequently reported by Buck and Perkin .


Molecular Structure Analysis

A combined experimental and theoretical study on molecular structure, vibrational spectra, HOMO–LUMO analysis, and hyperpolarizability of organic nonlinear optical crystal 3-(3,4-dimethoxyphenyl)-1-(pyridin-2-yl)prop-2-en-1-one is reported . Vibrational wavenumbers with Raman intensities and infrared absorption intensities have been calculated in the ground state by the density functional theory method using 6-31G (d,p) basis set and Becke’s three-parameter hybrid functional (B3LYP) .


Chemical Reactions Analysis

In the presence of H2O2, LiP can easily decompose lignin and analogue compounds under mild conditions. In this reaction mechanism, LiP catalyzes the C–C cleavage of a propenyl side chain, being able to produce veratraldehyde (VAD) from 1-(3,4-dimethoxyphenyl) propene (DMPP) .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, 2-(3,4-Dimethoxyphenyl)ethanol has a boiling point of 172-174 °C/17 mmHg and a melting point of 46-49 °C .

Scientific Research Applications

  • Crystallography

    • The compound “2-(3,4-dimethoxyphenyl)-2,3-dihydro-1H-naphtho [1,8-de][1,3,2]diazaborinine” has been studied in the field of crystallography .
    • The research focused on the crystal structure of the compound .
    • The methods involved the use of a Bruker D8 VENTURE diffractometer, and the crystallographic data was collected at a temperature of 193 K .
    • The results showed that the compound has a monoclinic crystal structure with specific atomic coordinates and displacement parameters .
  • Pharmaceutical Chemistry

    • The compound “3,4-Dimethoxyphenylacetonitrile” is used as an intermediate in the preparation of the muscle relaxant papaverin .
    • The compound has also been used in the synthesis of (Z)-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile and in the preparation of modified diterpene nimbidiol .
    • The methods of application or experimental procedures were not specified in the source .
    • The outcomes of these applications were not provided in the source .
  • Medical Research

    • The compound “N-[2-(3,4-dimethoxyphenyl)ethyl]-N’-4-morpholinylthiourea” has been used to study the role of ROS in various diseases, including cardiovascular disease, cancer, and neurodegenerative diseases.
    • The specific methods of application or experimental procedures were not specified in the source.
    • The outcomes of these studies were not provided in the source.
  • Synthesis of Quinoline Derivatives

    • A 2,4-diarylquinoline derivative, 2-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline, was synthesized from p-anisidine, p-chlorobenzaldehyde and methyl isoeugenol .
    • The synthesis involved a sequence of BF3·OEt2-catalyzed Povarov cycloaddition reaction/oxidative dehydrogenation aromatization processes .
    • The diarylquinoline molecule obtained is an interesting model with increased lipophilicity and thus permeability, an important descriptor for quinoline-based drug design .
    • Such types of derivatives are known for their anticancer, antitubercular, antifungal, and antiviral activities .
  • Synthesis of Tetrahydroquinoline Derivatives

    • A N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide derivative, 4-(3,4-dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone, was synthesized from p-toluidine, benzaldehyde, and trans-methyl-isoeugenol .
    • The synthesis involved a sequence of Povarov cycloaddition reaction/N-furoylation processes .
    • Such types of derivatives are known as relevant therapeutic agents exhibiting potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties .
  • Pharmaceutical Chemistry

    • 3,4-Dimethoxyphenylacetonitrile has been used in the synthesis of (Z)-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile .
    • It has also been used in the preparation of modified diterpene nimbidiol .
    • The specific methods of application or experimental procedures were not specified in the source .
    • The outcomes of these applications were not provided in the source .
  • Synthesis of Diarylquinoline Derivatives

    • A 2,4-diarylquinoline derivative, 2-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline, was synthesized from p-anisidine, p-chlorobenzaldehyde and methyl isoeugenol .
    • The synthesis involved a sequence of BF3·OEt2-catalyzed Povarov cycloaddition reaction/oxidative dehydrogenation aromatization processes .
    • The diarylquinoline molecule obtained is an interesting model with increased lipophilicity and thus permeability, an important descriptor for quinoline-based drug design .
    • Such types of derivatives are known for their anticancer, antitubercular, antifungal, and antiviral activities .
  • Synthesis of Tetrahydroquinoline Derivatives

    • A N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide derivative, 4-(3,4-dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone, was synthesized from p-toluidine, benzaldehyde, and trans-methyl-isoeugenol .
    • The synthesis involved a sequence of Povarov cycloaddition reaction/N-furoylation processes .
    • Such types of derivatives are known as relevant therapeutic agents exhibiting potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties .
  • Pharmaceutical Chemistry

    • 3,4-Dimethoxyphenylacetonitrile has been used in the synthesis of (Z)-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile .
    • It has also been used in the preparation of modified diterpene nimbidiol .
    • The specific methods of application or experimental procedures were not specified in the source .
    • The outcomes of these applications were not provided in the source .

Safety And Hazards

Safety data for similar compounds suggest that they should be handled with care. For example, 3,4-Dimethoxyacetophenone is harmful if swallowed and should not be inhaled . Personal protective equipment such as dust masks, eyeshields, and gloves are recommended .

Future Directions

Future research could focus on the synthesis and characterization of phthalocyanines bearing four 2(3,4-dimethoxyphenyl)ethanol or 4-hydroxybenzaldehyde groups on the peripheral positions . These compounds have shown antimicrobial activity against test microorganisms .

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-2-fluoropropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FNO2/c1-11(12,7-13)8-4-5-9(14-2)10(6-8)15-3/h4-6H,7,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUQWAHNUVUAXSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)(C1=CC(=C(C=C1)OC)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-Dimethoxyphenyl)-2-fluoropropan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3,4-Dimethoxyphenyl)-2-fluoropropan-1-amine
Reactant of Route 2
2-(3,4-Dimethoxyphenyl)-2-fluoropropan-1-amine
Reactant of Route 3
2-(3,4-Dimethoxyphenyl)-2-fluoropropan-1-amine
Reactant of Route 4
2-(3,4-Dimethoxyphenyl)-2-fluoropropan-1-amine
Reactant of Route 5
2-(3,4-Dimethoxyphenyl)-2-fluoropropan-1-amine
Reactant of Route 6
2-(3,4-Dimethoxyphenyl)-2-fluoropropan-1-amine

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